TREK-2 Potassium Channel Activation: A Unique Off-Target Pharmacology Absent in Montelukast and Zafirlukast
Pranlukast was identified through a cell-based thallium flux screen as a novel, selective activator of the two-pore domain potassium channel TREK-2 (KCNK10/K2P10.1), with a pEC50 of 5.8 ± 0.1 [1]. It displayed selectivity for TREK-2 over TREK-1 and showed no activity at TRAAK. Critically, close structural analogues of pranlukast and the other clinically used CysLT1 antagonists (montelukast, zafirlukast) were also tested; none shared this TREK-2 activation property, and subtle structural changes to pranlukast analogues completely attenuated TREK-2 activation [1]. This establishes a structure-activity relationship requiring the intact pranlukast scaffold for TREK-2 pharmacology.
| Evidence Dimension | TREK-2 (KCNK10) channel activation potency |
|---|---|
| Target Compound Data | pEC50 = 5.8 ± 0.1 (EC50 ≈ 1.58 µM); selective for TREK-2 over TREK-1, no activity at TRAAK |
| Comparator Or Baseline | Montelukast: no TREK-2 activation observed; Zafirlukast: no TREK-2 activation observed; Pranlukast structural analogues: complete loss of TREK-2 activity with minor structural modifications |
| Quantified Difference | Unique property of pranlukast among CysLT1 antagonists tested; >100-fold selectivity window over comparator inactivity |
| Conditions | Cell-based thallium flux assay in HEK293 cells expressing recombinant TREK-2; confirmed by whole-cell patch clamp electrophysiology |
Why This Matters
For laboratories investigating K2P channel biology or screening for pain therapeutics, pranlukast is the only CysLT1 antagonist that doubles as a validated TREK-2 pharmacological tool, making it irreplaceable by montelukast or zafirlukast in this experimental context.
- [1] Wright PD, McCoull D, Walsh Y, Large JM, Hadrys BW, Mathie A, Veale EL. Pranlukast is a novel small molecule activator of the two-pore domain potassium channel TREK2. Biochem Biophys Res Commun. 2019 Nov 26;520(1):35-40. PMID: 31564414. Full text at ScienceDirect. View Source
